molecular formula C40H19Cl4CrN12Na2O12S2 B083843 disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron CAS No. 12225-67-1

disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron

Cat. No.: B083843
CAS No.: 12225-67-1
M. Wt: 1163.6 g/mol
InChI Key: GRQJWISCNBOZMB-UHFFFAOYSA-I
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Description

disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron is a reactive dye commonly used in textile industries for dyeing cellulose fibers such as cotton. It belongs to the Procion MX series of dyes, which are known for their bright colors, excellent wash fastness, and ease of application. The dye forms a covalent bond with the fiber, resulting in a permanent coloration that is resistant to washing and light.

Preparation Methods

Synthetic Routes and Reaction Conditions

disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron is synthesized through a series of chemical reactions involving aromatic compounds and reactive groups. The synthesis typically involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a reactive aromatic compound to form an azo dye.

    Introduction of Reactive Groups: Reactive groups such as monochlorotriazine are introduced to the dye molecule to enable it to form covalent bonds with cellulose fibers.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The dye is then purified, dried, and formulated into a powder or liquid form for commercial use.

Chemical Reactions Analysis

Types of Reactions

disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron undergoes several types of chemical reactions, including:

    Substitution Reactions: The reactive groups in the dye molecule can undergo nucleophilic substitution reactions with hydroxyl groups in cellulose fibers, forming covalent bonds.

    Oxidation and Reduction: The azo groups in the dye can undergo redox reactions, although these are less common in the dyeing process.

Common Reagents and Conditions

    Reagents: Sodium hydroxide, sodium carbonate, and various salts are commonly used in the dyeing process to facilitate the reaction between the dye and the fiber.

    Conditions: The dyeing process typically occurs at an alkaline pH and elevated temperatures to enhance the reactivity of the dye.

Major Products Formed

The primary product formed from the reaction of this compound with cellulose fibers is a covalently bonded dye-fiber complex, resulting in a permanent and wash-fast coloration.

Scientific Research Applications

disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.

    Biology: Employed in affinity chromatography for the purification of proteins and enzymes.

    Medicine: Investigated for its potential use in biomedical applications, such as drug delivery systems.

    Industry: Utilized in the textile industry for dyeing fabrics and in environmental studies for the removal of heavy metals from wastewater.

Mechanism of Action

The mechanism by which disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron exerts its effects involves the formation of covalent bonds with hydroxyl groups in cellulose fibers. The reactive groups in the dye molecule, such as monochlorotriazine, undergo nucleophilic substitution reactions with the hydroxyl groups, resulting in a stable dye-fiber complex. This covalent bonding ensures that the dye remains permanently attached to the fiber, providing excellent wash fastness and color stability.

Comparison with Similar Compounds

disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron can be compared with other reactive dyes in the Procion MX series, such as Procion Red MX 5B and Procion Blue MX R. While all these dyes share similar reactive groups and dyeing mechanisms, this compound is unique in its specific color properties and affinity for cellulose fibers. Other similar compounds include:

    Procion Red MX 5B: Known for its bright red color and similar reactivity with cellulose fibers.

    Procion Blue MX R: Offers a vibrant blue color and is used in similar applications as this compound.

This compound stands out due to its specific hue and its effectiveness in producing a rich brown color on cellulose fibers.

Properties

IUPAC Name

disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H12Cl2N6O6S.Cr.2Na/c2*21-18-24-19(22)26-20(25-18)23-10-5-6-11-9(7-10)8-14(35(32,33)34)15(16(11)29)28-27-13-4-2-1-3-12(13)17(30)31;;;/h2*1-8,29H,(H,30,31)(H,32,33,34)(H,23,24,25,26);;;/q;;+3;2*+1/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQJWISCNBOZMB-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].C1=CC=C(C(=C1)C(=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2[O-])NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)[O-].C1=CC=C(C(=C1)C(=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2[O-])NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Cr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H19Cl4CrN12Na2O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1163.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70788-63-5, 12225-67-1
Record name Procion Brown MX 5BR
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070788635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromate(3-), bis[2-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-(hydroxy-κO)-3-sulfo-2-naphthalenyl]diazenyl-κN1]benzoato(3-)-κO]-, sodium hydrogen (1:2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.446
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron
Reactant of Route 2
Reactant of Route 2
disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron
Reactant of Route 3
Reactant of Route 3
disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron
Reactant of Route 4
Reactant of Route 4
disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron
Reactant of Route 5
disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron
Reactant of Route 6
Reactant of Route 6
disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron

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